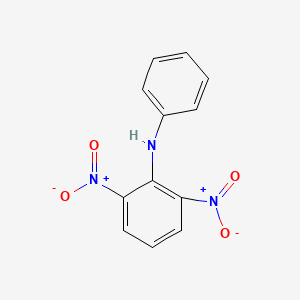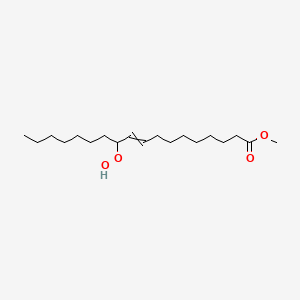
Methyl 11-hydroperoxyoctadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-hydroperoxyoctadec-9-enoate: is an organic compound belonging to the class of hydroperoxides It is a derivative of octadecenoic acid, specifically a methyl ester with a hydroperoxide functional group at the 11th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 11-hydroperoxyoctadec-9-enoate can be achieved through several methods. One common approach involves the reaction of methyl 11-bromo-octadec-9-enoate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. This reaction typically yields the desired hydroperoxide compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 11-hydroperoxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding oxides or peroxides.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 11-hydroperoxyoctadec-9-enoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the study of reaction mechanisms involving hydroperoxides .
Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It can also be used as a model compound to investigate the behavior of hydroperoxides in biological systems .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of methyl 11-hydroperoxyoctadec-9-enoate involves the interaction of the hydroperoxide group with various molecular targets. The hydroperoxide group can undergo homolytic cleavage to form free radicals, which can then participate in various chemical reactions. These free radicals can initiate chain reactions, leading to the formation of new compounds .
Molecular Targets and Pathways:
Oxidative Stress Pathways: The hydroperoxide group can induce oxidative stress by generating reactive oxygen species (ROS).
Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with specific proteins and enzymes involved in cellular signaling.
Comparaison Avec Des Composés Similaires
- Methyl 12-hydroperoxyoctadec-9-enoate
- Methyl 13-hydroperoxyoctadec-9-enoate
- Methyl 9-hydroperoxyoctadec-12-enoate
Comparison: Methyl 11-hydroperoxyoctadec-9-enoate is unique due to the position of the hydroperoxide group at the 11th carbon. This specific positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds with hydroperoxide groups at different positions, this compound may exhibit different chemical and biological properties .
Propriétés
Numéro CAS |
13045-55-1 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
methyl 11-hydroperoxyoctadec-9-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-9-12-15-18(23-21)16-13-10-7-6-8-11-14-17-19(20)22-2/h13,16,18,21H,3-12,14-15,17H2,1-2H3 |
Clé InChI |
CUHYOWGKURCMLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C=CCCCCCCCC(=O)OC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


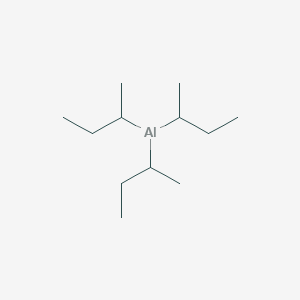

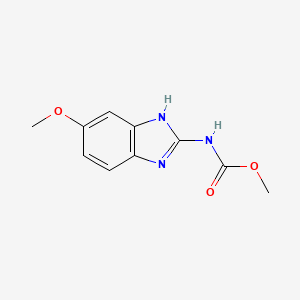

![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)

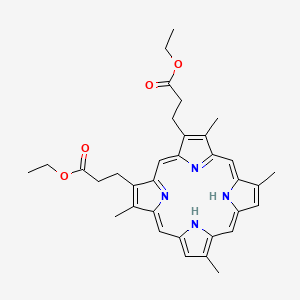
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)



![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
